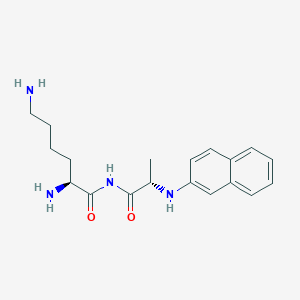

Lysyl-alanyl-beta-naphthylamide

描述

Overview of Synthetic Peptide Conjugates as Enzymatic Probes

Synthetic peptide conjugates are instrumental in modern biochemistry, serving as tailored probes to investigate the activity of specific enzymes. researchgate.net These molecules are designed with a peptide sequence that is recognized by a target enzyme and a reporter group that generates a detectable signal upon cleavage. researchgate.net The signal can be chromogenic, fluorogenic, or chemiluminescent, allowing for the quantification of enzymatic activity. researchgate.netnii.ac.jp The versatility of these probes lies in the ability to modify both the peptide sequence to target different enzymes and the reporter group to suit various detection methods. researchgate.net This adaptability makes them powerful tools for diagnosing diseases, screening for enzyme inhibitors, and elucidating the role of proteases in biological processes. researchgate.netresearchgate.net

Historical Context of β-Naphthylamide Derivatives in Enzyme Activity Profiling

β-Naphthylamide derivatives have a long-standing history in enzyme activity profiling, particularly for peptidases. The enzymatic hydrolysis of the amide bond in these compounds releases β-naphthylamine, a molecule that can be detected colorimetrically after a diazotization reaction. This method provided an early and effective means of quantifying peptidase activity. Over the years, a wide array of amino acid and peptide β-naphthylamides have been synthesized to create specific substrates for different proteases. The simplicity and reliability of assays using these derivatives have cemented their role in foundational enzymology research, paving the way for the development of more advanced probes with enhanced sensitivity and specificity.

Rationale for H-Lys-Ala-betana as a Specific Dipeptide Substrate in Aminopeptidase (B13392206) Research

H-Lys-Ala-betana, also known as H-Lys-Ala-β-naphthylamide, has been specifically employed as a dipeptide substrate in the study of certain aminopeptidases, most notably Dipeptidyl Peptidase II (DPPII). researchgate.net The rationale for its use is rooted in the substrate specificity of these enzymes. DPPII, for instance, is known to cleave dipeptides from the N-terminus of polypeptide chains. Research has shown that H-Lys-Ala-β-naphthylamide is a substrate for a "dipeptidyl arylamidase II" that does not require chloride ions or sulfhydryl groups for its activity.

Studies on rat brain dipeptidyl aminopeptidase have demonstrated that this enzyme effectively hydrolyzes Lys-Ala-β-naphthylamide at an optimal pH of 5.5, indicating its utility in characterizing acidic exopeptidases. researchgate.net The specificity of the Lys-Ala sequence for certain dipeptidyl peptidases allows researchers to differentiate their activity from other proteases. While other substrates like Lys-Pro-pNA and Ala-Pro-pNA may be more sensitive for human DPPII, Lys-Ala-pNA (a similar substrate) offers greater selectivity. The use of H-Lys-Ala-betana has therefore been crucial in the identification, purification, and characterization of specific aminopeptidases from various tissues. researchgate.net

Detailed Research Findings

The following tables summarize key research findings related to the use of H-Lys-Ala-betana and similar substrates in aminopeptidase research.

Enzymatic Hydrolysis of Lys-Ala-β-naphthylamide by Dipeptidyl Peptidase II (DPPII) and Related Enzymes

| Enzyme Source | Optimal pH | Key Findings | Reference |

|---|---|---|---|

| Bovine Anterior Pituitary | Not specified | Identified a "dipeptidyl arylamidase II" that cleaves Lys-Ala from Lys-Ala-β-naphthylamide and does not require Cl⁻ or –SH for activity. | |

| Rat Brain | 5.5 | The purified dipeptidyl aminopeptidase is a serine protease that hydrolyzes Lys-Ala-β-naphthylamide effectively. | researchgate.net |

Comparative Substrate Specificity of Human Dipeptidyl Peptidase II (DPPII)

| Substrate | kcat/Km (s⁻¹M⁻¹) | Notes | Reference |

|---|---|---|---|

| Lys-Pro-pNA | 4.1 x 10⁶ | Most sensitive chromogenic substrate. | |

| Ala-Pro-pNA | 2.6 x 10⁶ | High sensitivity. | |

| Lys-Ala-pNA | 0.4 x 10⁶ | More selective than Lys-Pro-pNA and Ala-Pro-pNA. |

Structure

2D Structure

属性

CAS 编号 |

20314-31-2 |

|---|---|

分子式 |

C19H26N4O2 |

分子量 |

342.4 g/mol |

IUPAC 名称 |

(2S)-2,6-diamino-N-[(2S)-2-(naphthalen-2-ylamino)propanoyl]hexanamide |

InChI |

InChI=1S/C19H26N4O2/c1-13(18(24)23-19(25)17(21)8-4-5-11-20)22-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17,22H,4-5,8,11,20-21H2,1H3,(H,23,24,25)/t13-,17-/m0/s1 |

InChI 键 |

USNHVCKBXIKNQN-GUYCJALGSA-N |

手性 SMILES |

C[C@@H](C(=O)NC(=O)[C@H](CCCCN)N)NC1=CC2=CC=CC=C2C=C1 |

规范 SMILES |

CC(C(=O)NC(=O)C(CCCCN)N)NC1=CC2=CC=CC=C2C=C1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lys-Ala-beta NA lysyl-alanyl-beta-naphthylamide |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of H Lys Ala Betana and Analogues

Strategies for the Chemical Synthesis of Lysine-Alanine Dipeptide Backbones

The Lys-Ala dipeptide backbone can be synthesized using either solid-phase or solution-phase approaches, each offering distinct advantages in terms of scalability and purification.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used method for synthesizing peptides due to its simplicity, ease of automation, and efficient purification steps vaia.combrainly.compeptide.com. The synthesis of the Lys-Ala dipeptide using SPPS typically involves anchoring the C-terminal amino acid, Alanine (B10760859), to an insoluble polymer resin via a linker molecule vaia.combrainly.compeptide.comaskfilo.com. This attachment is usually a covalent bond brainly.com.

The general SPPS cycle for synthesizing Lys-Ala involves sequential steps:

Anchoring: The C-terminal amino acid (Alanine) is attached to a suitable resin, such as a benzhydrylamine resin, using a linker askfilo.com.

Deprotection: The temporary N-alpha protecting group (commonly Fmoc or Boc) on the anchored amino acid is removed using specific reagents (e.g., piperazine (B1678402) for Fmoc, trifluoroacetic acid for Boc) vaia.compeptide.comnih.gov. This exposes the free amino group for the next coupling step vaia.com.

Coupling: The next amino acid in the sequence (Lysine), with its alpha-amino group protected and its side chain appropriately protected, is introduced along with a coupling reagent and a base askfilo.com. Coupling reagents facilitate the formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound amino acid peptide.comaskfilo.com. Examples of coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of additives like HOBt askfilo.comresearchgate.net.

Washing: After each coupling and deprotection step, the resin is washed to remove excess reagents and byproducts vaia.compeptide.com.

For Lysine (B10760008), the ε-amino group on the side chain must be protected with a "permanent" protecting group that remains intact throughout the chain elongation and is only removed during the final cleavage from the resin peptide.comaskfilo.comgoogle.com. Common side-chain protecting groups for Lysine include Boc askfilo.com.

A potential pitfall in SPPS, particularly with certain sequences, can be poor coupling efficiency and aggregation of the peptide chain on the resin, which can lead to lower purity and yield askfilo.comsigmaaldrich.com. Strategies to overcome aggregation include the use of specific resins with good swelling properties or the incorporation of pseudoproline dipeptides or modified amino acids sigmaaldrich.com.

Solution-phase peptide synthesis is another approach for generating peptide backbones. This method involves coupling amino acids or peptide fragments in solution, requiring purification steps after each reaction or segment condensation peptide.com. While SPPS is often preferred for longer peptides, solution-phase synthesis can be advantageous for shorter sequences or when large quantities are required peptide.comnih.gov.

In solution-phase synthesis of a dipeptide like Lys-Ala, controlled coupling between the protected amino acids is essential. This typically involves activating the carboxyl group of one amino acid and reacting it with the free amino group of the other in a suitable solvent, often in the presence of a base researchgate.net. Protecting groups for both the alpha-amino group and the side chain of Lysine are necessary to ensure selective peptide bond formation between the desired residues researchgate.net. Coupling reagents similar to those used in SPPS, such as DCC and HOBt, can be employed researchgate.net. Recent advances include the use of micro-flow technology to improve efficiency and control in solution-phase peptide synthesis nii.ac.jp.

Functionalization with the β-Naphthylamide Moiety

The defining feature of H-Lys-ala-betana is the presence of the β-naphthylamide group at the C-terminus. This moiety is attached to the carboxyl group of the C-terminal Alanine residue of the Lys-Ala dipeptide.

The attachment of the β-naphthylamide moiety involves forming an amide bond between the carboxyl group of the C-terminal amino acid (Alanine in the Lys-Ala dipeptide) and the amino group of β-naphthylamine. This is a standard peptide coupling reaction nih.govontosight.ai.

The coupling can be performed using various coupling reagents commonly employed in peptide synthesis. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amino group of β-naphthylamine peptide.comaskfilo.com. The specific choice of coupling reagent and reaction conditions can influence the efficiency and purity of the resulting product. For example, carbodiimides like DCC or DIC, often in combination with additives like HOBt or HATU, are frequently used for amide bond formation askfilo.comresearchgate.netsigmaaldrich.com.

The coupling can be carried out in solution after the Lys-Ala dipeptide has been synthesized and selectively deprotected at the C-terminus, or it can potentially be performed while the dipeptide is still attached to a solid support, depending on the synthetic strategy and linker used.

Achieving high chemo- and regioselectivity is paramount in the synthesis of H-Lys-ala-betana. Chemoselectivity refers to the preferential reaction at specific functional groups, while regioselectivity concerns the reaction at a specific site within a molecule when multiple similar sites exist.

In the synthesis of the Lys-Ala dipeptide, protecting groups play a crucial role in directing the formation of the desired peptide bond between the alpha-carboxyl group of Lysine and the alpha-amino group of Alanine, while preventing unwanted reactions involving the ε-amino group of Lysine or the alpha-amino group of Lysine during its coupling peptide.comaskfilo.comgoogle.com. Orthogonal protecting group strategies, where different protecting groups are removed under distinct conditions, are often employed to selectively deprotect the required functional group at each step peptide.com.

When coupling the Lys-Ala dipeptide with β-naphthylamine, the primary reaction should occur between the C-terminal carboxyl group of Alanine and the amino group of β-naphthylamine. The presence of the free α-amino group of Lysine and the ε-amino group of Lysine (if deprotected at this stage) necessitates careful control of reaction conditions and potentially the use of selective coupling reagents or temporary protection of the amino termini to ensure the β-naphthylamide is attached exclusively to the C-terminus peptide.comaskfilo.comgoogle.com.

Design and Synthesis of H-Lys-ala-betana Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's structure affect its biological activity. For H-Lys-ala-betana, SAR studies would involve designing and synthesizing analogues with variations in the Lys-Ala dipeptide sequence or the β-naphthylamide moiety.

The design of analogues can involve:

Amino Acid Substitutions: Replacing Lysine or Alanine with other natural or non-proteogenic amino acids to explore the impact of different side chains on activity rsc.orgnih.govacs.org.

Peptide Backbone Modifications: Introducing modifications to the peptide bond, such as reduced amide bonds or ester linkages, to alter properties like stability or conformation nih.gov.

Modifications to the β-Naphthylamide Moiety: Introducing substituents onto the naphthyl ring or modifying the amide linkage to investigate the role of this group in binding or activity nih.gov. For example, analogues with a 4-methoxy-β-naphthylamide group exist chemdad.comforlabs.co.uk.

The synthesis of these analogues typically employs the same solid-phase or solution-phase peptide synthesis techniques used for the parent compound, with appropriate adjustments for the modified amino acids or coupling steps nih.govrsc.orgnih.govacs.orgrsc.org. SPPS is particularly well-suited for the parallel synthesis of libraries of peptide analogues for high-throughput screening in SAR studies nih.govrsc.orgacs.orgrsc.org. Solution-phase methods can be used for specific, targeted analogue synthesis or when larger quantities are needed peptide.comnih.gov.

Illustrative Data Table: Typical Coupling Efficiency in Solid-Phase Peptide Synthesis

| Step | Amino Acid | Coupling Reagent System | Coupling Time | Approximate Coupling Efficiency (%) |

| 1st Coupling (Ala-Resin) | Ala | DIC/HOBt | 1-2 hours | >98 |

| 2nd Coupling (Lys-Ala) | Lys(Prot) | HATU/DIEA | 1 hour | >95 |

| C-term Coupling (to βNA) | Lys-Ala | PyBOP/DIEA | 2-4 hours | >90 |

Note: This table presents hypothetical data based on typical efficiencies observed in solid-phase peptide synthesis coupling reactions. Actual yields and efficiencies for the synthesis of H-Lys-ala-betana may vary depending on specific protocols, reagents, and equipment used.

Modifications of Lysine and Alanine Side Chains within the H-Lys-ala-betana Scaffold

The H-Lys-ala-betana peptide contains two amino acids with reactive side chains: Lysine and Alanine. Lysine possesses a primary epsilon-amino group on its side chain, while Alanine has a non-polar methyl group. The potential for chemical modification primarily lies with the more reactive lysine side chain.

Lysine side chains are amenable to a wide array of modifications at the epsilon-amino group. These modifications can alter the peptide's charge, hydrophobicity, introduction of标签, or conjugation to other molecules. Common modifications reported for lysine residues in peptides include acetylation, methylation, ubiquitination, sumoylation, biotinylation, propionylation, and butyrylation nih.govmpg.de. The epsilon-amino group can also be functionalized with azide (B81097) moieties, allowing for click chemistry applications mpg.de.

A specific example relevant to the components of H-Lys-ala-betana is the synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL). This involves the condensation of N-bromoacetyl-beta-alanine with N alpha-Boc-L-lysine, effectively attaching a bromoacetyl-beta-alanyl group to the epsilon-amino group of lysine kfd.pluni.lu. This demonstrates the possibility of attaching a beta-alanyl-containing moiety to the lysine side chain within a peptide context, although in this specific case, it's a building block for synthesis rather than a modification of a pre-formed peptide.

Alanine, with its small, non-polar methyl side chain, is generally less frequently targeted for specific side chain modifications compared to residues like lysine or cysteine. However, modifications such as the incorporation of 2-methyl alanine or beta-cyclohexyl-alanine have been explored in peptide design nih.govcore.ac.uk. These modifications typically impact the conformational preferences and structural properties of the peptide backbone rather than providing a site for diverse chemical conjugations.

Backbone Engineering (e.g., incorporation of non-α-amino acids) in H-Lys-ala-betana Mimics

Backbone engineering in peptide mimics involves altering the natural amide linkages or incorporating non-alpha-amino acids to influence conformational stability, proteolytic resistance, and biological activity. The presence of beta-alanine (B559535) in H-Lys-ala-betana itself represents a form of backbone modification, as beta-alanine is a beta-amino acid with an extra methylene (B1212753) group in its backbone compared to alpha-amino acids.

The incorporation of beta-amino acids into peptide sequences leads to hybrid peptides or foldamers with distinct structural properties and increased stability against enzymatic degradation by peptidases, which typically recognize alpha-peptide linkages ontosight.aimetabolomicsworkbench.org. This enhanced stability is a key advantage of incorporating beta-amino acids.

Research has explored the effects of substituting alpha-amino acids with beta-amino acids in various peptide contexts. For example, substituting a lysine linker with a beta-alanine linker in radiolabeled peptides significantly reduced renal uptake, highlighting the impact of such backbone modifications on pharmacokinetic properties fishersci.pt. This demonstrates how the inclusion of beta-alanine can alter the interaction of the peptide with biological systems.

In the context of H-Lys-ala-betana mimics, backbone engineering could involve:

Varying the position of beta-alanine within the sequence.

Replacing other alpha-amino acids with beta- or other non-alpha-amino acids.

Introducing modified beta-amino acids.

Incorporating elements that induce conformational constraints, such as cyclization or the use of rigid linkers.

Enzymatic Interaction and Substrate Specificity of H Lys Ala Betana

Characterization of Aminopeptidase (B13392206) Families Interacting with H-Lys-ala-betana

Aminopeptidases are a class of enzymes that cleave amino acids from the N-terminus of peptides and proteins. The specific sequence of H-Lys-ala-betana, featuring N-terminal Lysine (B10760008) followed by Alanine (B10760859) and then beta-alanine (B559535), makes it a potential substrate for aminopeptidases with specificity for these residues.

Research indicates that a number of aminopeptidases are capable of cleaving N-terminal Lys and Ala residues researchgate.net. For instance, Dipeptidyl aminopeptidase II (DPPII) and a dipeptidyl peptidase V isolated from Aspergillus fumigatus have been shown to cleave the related chromogenic substrate H-Lys-Ala-pNA hongtide.com. While H-Lys-ala-betana contains beta-alanine instead of para-nitroaniline (pNA), the presence of the N-terminal Lys-Ala sequence suggests potential interaction with enzymes recognizing this motif.

Lysine aminopeptidase (KAP) is known to preferentially hydrolyze basic N-terminal residues, particularly Lys researchgate.net. Studies have shown moderate activity of some enzymes towards Lys-betaNA researchgate.netscience.gov. Aminopeptidase N (M1AAP) from Plasmodium falciparum has a broad substrate specificity, preferentially cleaving after Leu and Met, but also demonstrating activity towards Ala and Arg, although with low activity towards Lys uniprot.org.

Specificity Profiling of N-Terminal Lysine- and Alanine-Preferring Aminopeptidases using H-Lys-ala-betana

Enzymes that exhibit high activity towards substrates with N-terminal Lys or Ala would be candidates for interacting with H-Lys-ala-betana. The presence of beta-alanine at the C-terminus of the scissile bond (between Ala and beta-alanine) could also influence recognition and cleavage efficiency by certain peptidases. For example, some dipeptidyl peptidases cleave dipeptides from the N-terminus.

Elucidation of Novel Aminopeptidase Activities through H-Lys-ala-betana Hydrolysis

The hydrolysis of synthetic substrates like H-Lys-ala-betana can potentially reveal novel aminopeptidase activities or confirm the activity of known enzymes on specific peptide sequences. If an enzyme hydrolyzes H-Lys-ala-betana, the products (Lys-Ala and beta-alanine, or Lys and Ala-beta-alanine depending on the cleavage site) can be identified, providing evidence of the enzyme's specificity. The use of such a substrate could help differentiate between aminopeptidases with overlapping but distinct substrate preferences.

Kinetic Parameters of H-Lys-ala-betana Enzymatic Hydrolysis

Enzyme kinetics provides quantitative measures of enzyme activity and substrate affinity. Key parameters include the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and catalytic efficiency (k_cat).

Determination of Michaelis-Menten Constants (K_m, V_max) and Catalytic Efficiency (k_cat) for H-Lys-ala-betana Cleavage

The Michaelis-Menten constant (K_m) reflects the substrate concentration at which the reaction rate is half of V_max, providing an inverse measure of substrate affinity tufts.edu. V_max represents the maximum rate of the reaction when the enzyme is saturated with substrate tufts.edu. The catalytic efficiency (k_cat/K_m) indicates how effectively an enzyme converts substrate into product tufts.edu.

Specific values for K_m, V_max, and k_cat for the hydrolysis of H-Lys-ala-betana by various aminopeptidases are not provided in the search results. However, kinetic parameters have been determined for related substrates. For instance, Aminopeptidase N (M1AAP) from Plasmodium falciparum has a k_cat of 36 sec⁻¹ for Ala-betaNA at pH 7.5 and 37°C uniprot.org. While this provides an example of kinetic data for a betaNA-containing substrate, it is not directly applicable to H-Lys-ala-betana.

Determining these parameters for H-Lys-ala-betana with specific aminopeptidases would involve standard enzyme kinetics assays, measuring the rate of substrate depletion or product formation at varying substrate concentrations while keeping the enzyme concentration constant.

Influence of Environmental Factors (e.g., pH, ionic strength, temperature) on H-Lys-ala-betana Enzymatic Kinetics

Environmental factors such as pH, ionic strength, and temperature significantly influence enzyme activity and kinetics researchgate.net. The optimal pH for aminopeptidase activity varies depending on the specific enzyme; for example, a neutral aminopeptidase has a pH optimum of 7.0, while KAP has an optimum at pH 8.0 researchgate.net. Temperature affects the rate of enzymatic reactions, with each enzyme having an optimal temperature range researchgate.net. Ionic strength can influence enzyme conformation and substrate binding.

Specific data on how these environmental factors affect the enzymatic hydrolysis of H-Lys-ala-betana is not present in the provided search results. However, based on general enzymology principles, it can be inferred that the rate of H-Lys-ala-betana hydrolysis by any given aminopeptidase would be sensitive to changes in pH, temperature, and ionic strength, with optimal conditions varying depending on the enzyme.

Mechanistic Insights into Enzymatic Catalysis Probed by H-Lys-ala-betana

The study of how enzymes interact with and cleave substrates like H-Lys-ala-betana can provide insights into their catalytic mechanisms. While detailed mechanistic studies specifically using H-Lys-ala-betana were not found, general principles of aminopeptidase catalysis apply. Aminopeptidases typically involve active sites with specific residues that bind the substrate and facilitate the hydrolysis of the peptide bond.

The presence of the N-terminal Lys and Ala residues in H-Lys-ala-betana means that enzymes cleaving this substrate would likely have active sites configured to accommodate and correctly orient these amino acid side chains and the peptide bond between Ala and beta-alanine for nucleophilic attack. The mechanism would involve the formation of an enzyme-substrate complex, transition state stabilization, and the release of products tufts.edu.

Studies on other enzymes, such as aspartate aminotransferase, have shown how mutations in active site residues can alter substrate specificity and catalytic activities nih.gov. While this example is for a different class of enzyme and substrate, it illustrates the principle that the specific amino acids in the enzyme's active site dictate its interaction with the substrate.

The unique structure of H-Lys-ala-betana, particularly the presence of beta-alanine, could potentially be used to probe the enzyme's tolerance for non-standard amino acids at the cleavage site or adjacent positions.

Investigation of Enzyme Active Site Features Governing H-Lys-ala-betana Recognition

The recognition and binding of H-Lys-ala-betana by aminopeptidases are dictated by the intricate architecture of the enzyme's active site. Aminopeptidases are a diverse group of exopeptidases that cleave off the N-terminal amino acid from peptides and proteins. Their active sites typically contain a catalytic metal ion, often zinc, which is essential for activity researchgate.netresearchgate.net. This metal ion is coordinated by specific amino acid residues within the active site.

The substrate specificity of aminopeptidases is influenced by the nature of the N-terminal amino acid and, in the case of dipeptidyl peptidases, the second amino acid as well researchgate.nethongtide.com. For H-Lys-ala-betana, the presence of an N-terminal lysine residue and a subsequent alanine residue are key features recognized by the enzyme. Aminopeptidases known to cleave N-terminal basic residues like lysine, or neutral residues like alanine, are potential candidates for hydrolyzing H-Lys-ala-betana researchgate.netnasa.govuniprot.org.

Some aminopeptidases, such as certain dipeptidyl aminopeptidases, specifically recognize and cleave dipeptides. For instance, dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V) have been shown to cleave substrates containing N-terminal Lys-Ala sequences, such as H-Lys-Ala-pNA researchgate.nethongtide.com. Aminopeptidase Y from Saccharomyces cerevisiae also demonstrates significantly higher activity towards dipeptidyl-MCAs compared to single amino acid-MCAs, suggesting a preference for substrates with at least two amino acid residues researchgate.net. These findings imply that specific subsites within the aminopeptidase active site are tailored to accommodate the dipeptide portion of H-Lys-ala-betana.

While detailed structural data specifically on H-Lys-ala-betana bound to an aminopeptidase active site is limited in the available literature, general principles from studies on related substrates and enzymes can be applied. The precise arrangement of catalytic residues, metal ions, and substrate-binding pockets within the aminopeptidase active site collectively governs the recognition and productive binding of H-Lys-ala-betana, positioning the scissile peptide bond for catalysis.

Based on the search results, various aminopeptidases exhibit activity towards substrates containing Lys or Ala residues at the N-terminus, or dipeptides like Lys-Ala. The following table summarizes some relevant aminopeptidase types and their reported specificities:

| Aminopeptidase Type | Relevant Substrate Specificity (based on search results) | Notes |

| Aminopeptidases cleaving N-terminal Lys | High activity towards Lys-betaNA or Lys-pNA reported for some. researchgate.netnasa.gov | Often prefer basic residues. researchgate.netnasa.gov |

| Aminopeptidases cleaving N-terminal Ala | High activity towards Ala-betaNA or Ala-pNA reported for some. researchgate.netuniprot.orgnih.gov | Specificity varies between enzymes. researchgate.netuniprot.orgnih.gov |

| Dipeptidyl Aminopeptidases (e.g., DPPII) | Cleaves H-Lys-Ala-pNA. researchgate.nethongtide.com Shows preference for dipeptidyl substrates. researchgate.net | Cleaves after the second residue. researchgate.nethongtide.com |

| Aminopeptidase Y (S. cerevisiae) | Hydrolyzes dipeptidyl-MCAs (like Lys-Ala-MCA) much faster than single amino acid-MCAs. researchgate.net | Activity can be influenced by metal ions. researchgate.net |

| Aminopeptidase C (lactic acid bacteria) | Hydrolyzes a range of di- and tripeptides (e.g., Ala-Ala-Ala) but not Lys-pNA. researchgate.net | Highlights variability in specificity among aminopeptidases. researchgate.net |

| Aminopeptidase N (P. falciparum) | Cleaves after Leu, Met, Ala, and Arg; low activity towards Lys. uniprot.org | Broad substrate specificity. uniprot.org |

Proposed Catalytic Mechanisms for H-Lys-ala-betana Hydrolysis by Aminopeptidases

The hydrolysis of the peptide bond between the lysine and alanine residues in H-Lys-ala-betana by aminopeptidases follows a general catalytic mechanism employed by these hydrolases. Aminopeptidases, particularly metalloaminopeptidases which are common, utilize a metal ion (typically zinc) in their catalytic mechanism researchgate.netresearchgate.net. This metal ion plays a crucial role in activating a water molecule for nucleophilic attack on the carbonyl carbon of the scissile peptide bond.

The catalytic mechanism generally involves the following steps:

Substrate Binding: H-Lys-ala-betana binds to the active site, positioning the N-terminal lysine and the peptide bond between lysine and alanine near the catalytic machinery.

Activation of Water: A water molecule, coordinated by the active site metal ion and potentially interacting with catalytic residues acting as general bases, becomes activated for nucleophilic attack wikipedia.orgebi.ac.uk.

Nucleophilic Attack: The activated water molecule performs a nucleophilic attack on the carbonyl carbon of the peptide bond between lysine and alanine. This leads to the formation of a tetrahedral intermediate wikipedia.orgebi.ac.uknih.gov.

Formation of Products: The tetrahedral intermediate collapses, resulting in the cleavage of the peptide bond. The N-terminal lysine with a free carboxyl group is released, and the remaining Ala-beta-naphthylamide fragment is protonated. General acid catalysis by active site residues can facilitate the departure of the leaving group wikipedia.orgebi.ac.uk.

Product Release: The hydrolysis products (lysine and Ala-beta-naphthylamide) are released from the active site, regenerating the free enzyme.

Amino acid residues within the active site, in addition to the metal ion, play critical roles in this process. These residues can act as general acids or bases, facilitating proton transfer steps during the formation and breakdown of the tetrahedral intermediate wikipedia.orgebi.ac.uk. For example, a general base residue can deprotonate the water molecule, increasing its nucleophilicity, while a general acid residue can protonate the leaving group.

Advanced Analytical and Spectroscopic Techniques for H Lys Ala Betana Research

Chromatographic Methodologies for the Analysis of H-Lys-ala-betana and its Cleavage Products

Chromatographic techniques are fundamental for separating and quantifying H-Lys-ala-betana and the products resulting from its enzymatic or chemical cleavage, such as Lys-Ala and beta-naphthylamide. These methods leverage differential interactions of the compounds with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of peptides and amino acid derivatives. For H-Lys-ala-betana, HPLC is essential for monitoring the progress of reactions, such as enzymatic hydrolysis, and for separating the intact substrate from its cleavage products.

HPLC methods for peptide analysis often utilize reversed-phase columns, where separation is based on the hydrophobicity of the analytes. The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile, often containing a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. UV detection is commonly employed, as peptide bonds and aromatic rings (present in the beta-naphthylamide moiety) absorb UV light at specific wavelengths.

Monitoring the enzymatic cleavage of H-Lys-ala-betana by HPLC involves taking samples at different time points, stopping the reaction, and injecting the samples onto the HPLC system. The decrease in the peak area corresponding to H-Lys-ala-betana and the appearance and increase in peak areas for the cleavage products (Lys-Ala and beta-naphthylamide) can be monitored over time. This allows for the determination of reaction kinetics and the assessment of enzyme activity.

HPLC can also be used for the purification of H-Lys-ala-betana and its analogues or cleavage products after synthesis or enzymatic reactions. Preparative HPLC systems with larger columns and higher flow rates are employed for this purpose.

Research findings on the HPLC analysis of related amino acids and peptides highlight the importance of mobile phase composition and column selection for effective separation. For instance, methods for analyzing basic amino acids like Lysine (B10760008) and Alanine (B10760859) by HPLC without derivatization have been developed using hydrophilic interaction chromatography (HILIC) columns with specific mobile phases containing high percentages of acetonitrile. While H-Lys-ala-betana is a peptide derivative, these studies illustrate the principles of separating polar and charged molecules that are relevant to its cleavage products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis of H-Lys-ala-betana Metabolism

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful tool for both qualitative identification and quantitative analysis of H-Lys-ala-betana and its metabolites or cleavage products. Coupling the separation power of LC with the detection and identification capabilities of MS allows for the analysis of complex mixtures with high sensitivity and specificity.

In LC-MS analysis of H-Lys-ala-betana, the LC component separates the compounds based on their chromatographic properties, similar to HPLC. The eluent from the LC column is then introduced into a mass spectrometer, where the molecules are ionized and detected based on their mass-to-charge ratio (m/z).

LC-MS is particularly valuable for studying the metabolism of H-Lys-ala-betana, as it can identify and quantify not only the primary cleavage products but also any further transformation products that might arise. By analyzing samples from biological systems (e.g., cell cultures or tissue extracts) incubated with H-Lys-ala-betana, researchers can gain insights into how the compound is processed.

Qualitative analysis involves identifying compounds based on their characteristic m/z values and fragmentation patterns obtained through tandem mass spectrometry (MS/MS). By comparing the MS/MS spectra of unknown peaks to those of known standards or predicted fragmentation patterns, the identity of metabolites can be confirmed. Quantitative analysis is performed by measuring the intensity of the ions corresponding to the target analytes, often using internal standards for accurate quantification.

LC-MS/MS methods have been developed for the simultaneous analysis of various amino acids in biological samples, demonstrating the sensitivity and reliability of this technique for quantifying related molecules. The application of LC-MS to study the metabolism of other compounds in biological matrices further underscores its utility in tracing the fate of H-Lys-ala-betana.

Spectrophotometric and Fluorometric Detection Strategies for β-Naphthylamide Release

The presence of the beta-naphthylamide moiety in H-Lys-ala-betana makes it particularly amenable to detection using spectrophotometric and fluorometric methods upon its release from the peptide. This is because beta-naphthylamide is a chromogenic and fluorogenic molecule, meaning it absorbs light and/or fluoresces, allowing for its detection and quantification.

Principles of Colorimetric and Fluorometric Assays Employing H-Lys-ala-betana as a Substrate

H-Lys-ala-betana is frequently used as a substrate in enzyme assays, particularly for aminopeptidases or dipeptidyl peptidases that cleave the peptide bond releasing beta-naphthylamide. The principle of these assays relies on the detection of the released beta-naphthylamide.

Colorimetric assays typically involve a coupling reaction where the released beta-naphthylamide reacts with a chromogenic reagent to produce a colored product that can be detected by measuring absorbance at a specific wavelength using a spectrophotometer. A common reagent for this purpose is Fast Garnet GBC or Fast Blue B salt, which reacts with aromatic amines like beta-naphthylamide to form an azo dye. The intensity of the color produced is directly proportional to the amount of beta-naphthylamide released, and thus to the enzyme activity.

Fluorometric assays take advantage of the intrinsic fluorescence of beta-naphthylamide. Upon excitation at a suitable wavelength, beta-naphthylamide emits fluorescence at a longer wavelength. The intensity of the fluorescence signal is directly proportional to the concentration of released beta-naphthylamide. Fluorometric assays are generally more sensitive than colorimetric assays, allowing for the detection of lower enzyme activities or substrate concentrations.

These assays are widely used for screening enzyme activity and identifying enzyme inhibitors. For example, beta-naphthylamide derivatives of various amino acids and peptides have been used as substrates to characterize aminopeptidases from different sources. The release of beta-naphthylamine measured spectrophotometrically is a standard method for assessing aminopeptidase (B13392206) activity.

Optimization of Detection Parameters for High-Throughput Screening of H-Lys-ala-betana Hydrolysis

High-throughput screening (HTS) is a common approach in drug discovery to rapidly assess the activity of a large number of compounds. When using H-Lys-ala-betana in HTS for enzymes that cleave it, optimizing the detection parameters is crucial for achieving sensitivity, reliability, and efficiency.

Optimization involves determining the optimal wavelengths for excitation and emission in fluorometric assays or the optimal wavelength for absorbance in colorimetric assays. Factors such as pH, temperature, substrate concentration, enzyme concentration, and incubation time also need to be optimized to ensure the assay is sensitive and robust. The choice of buffer and the potential interference from other components in the reaction mixture or screening library must also be considered.

For fluorometric assays, optimizing the gain settings of the fluorometer and minimizing background fluorescence are important for maximizing the signal-to-noise ratio. In colorimetric assays, the concentration of the coupling reagent and the incubation time for color development need to be optimized.

HTS platforms often utilize miniaturized assay formats, such as multi-well plates, and automated liquid handling systems. This requires adapting the detection methods to these formats and ensuring that the signals are stable over the reading time. The use of appropriate positive and negative controls is essential for validating the assay performance in an HTS setting. The potential for false positives due to interference with the detection system or aggregation of compounds in the screening library also needs to be addressed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of H-Lys-ala-betana and Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformation of molecules. For H-Lys-ala-betana and its analogues, NMR provides invaluable information about their chemical structure, the connectivity of atoms, and their spatial arrangement.

NMR spectroscopy relies on the interaction of nuclear spins with an applied magnetic field. Different nuclei within a molecule (such as 1H, 13C, and 15N) resonate at different frequencies depending on their chemical environment. Analysis of the chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations in NMR spectra allows for the assignment of signals to specific atoms and the elucidation of the molecular structure.

For a peptide derivative like H-Lys-ala-betana, 1D NMR spectra (e.g., 1H and 13C NMR) provide information about the types of protons and carbons present and their neighboring atoms. 2D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are essential for establishing correlations between coupled nuclei and through chemical bonds, enabling the assignment of resonances and confirmation of the peptide sequence and the attachment of the beta-naphthylamide group.

Detailed structural characterization can involve analyzing the conformation of the peptide backbone and side chains based on coupling constants and NOE correlations. NMR can also be used to study the interaction of H-Lys-ala-betana with other molecules, such as enzymes or receptors, by observing changes in chemical shifts or relaxation rates upon binding.

While direct NMR studies specifically on H-Lys-ala-betana may not be extensively documented in the provided search results, the application of NMR to characterize lysine-containing dendrimers and other peptides demonstrates its capability for determining the structure of molecules containing the Lys-Ala sequence and the beta-naphthylamide moiety. NMR is a standard technique for confirming the structure and purity of synthesized peptides and their derivatives.

Conformational Analysis of H-Lys-ala-betana in Diverse Solvent Environments

Conformational analysis is critical for understanding how a molecule's three-dimensional structure is influenced by its surrounding environment. For flexible molecules like peptides or peptidomimetics such as H-Lys-ala-betana, the conformation can significantly impact their physical properties, reactivity, and interaction with other molecules, including proteins and enzymes.

Different solvent environments can induce variations in molecular conformation due to differing solvation effects, hydrogen bonding capabilities, and dielectric constants. Techniques commonly used for such analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational methods.

NMR spectroscopy, particularly multinuclear NMR (e.g., ¹H, ¹³C, ¹⁵N), can provide detailed information about bond angles, dihedral angles, and through-space proximities through analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). nih.govchemrxiv.orgchemrxiv.orgcopernicus.org By acquiring NMR data in a range of solvents (e.g., water, organic solvents like methanol (B129727) or DMSO, or mixed solvent systems), researchers can probe how solvent polarity and hydrogen bonding capacity affect the conformational ensemble of H-Lys-ala-betana. Changes in chemical shifts and coupling constants in different solvents can indicate alterations in the molecule's preferred conformers. chemrxiv.orgchemrxiv.org

Computational methods, such as molecular dynamics simulations and density functional theory (DFT) calculations, can complement experimental data by providing theoretical insights into the potential energy surface of the molecule and predicting stable conformers in different solvent models. chemrxiv.orgchemrxiv.org

While these techniques are standard for conformational analysis, specific research applying them to H-Lys-ala-betana in diverse solvent environments was not found in the consulted literature.

Structural Biology of Peptides and Peptidomimetics Relevant to H Lys Ala Betana

Conformational Preferences of Lysine-Alanine Dipeptide Units in Varied Chemical Contexts

Studies on isolated amino acids and dipeptides indicate that only a limited number of distinct backbone structures emerge as lowest-energy conformers. researchgate.net Dipeptides typically adopt one of two intramolecularly hydrogen-bonded conformations, C5 or C7eq. researchgate.net However, the presence of charged groups, such as the protonated amino group of lysine (B10760008), can significantly impact the conformational landscape due to electrostatic interactions. nih.gov For instance, the protonation state of Lys can alter the number of accessible conformers. nih.gov

Influence of Amino Acid Stereochemistry and Sequence on Dipeptide Structure

The stereochemistry of amino acids (L- or D-isomers) plays a critical role in determining peptide conformation. While L-amino acids are the predominant form in naturally occurring proteins, the inclusion of D-amino acids can introduce significant structural changes and influence peptide properties, such as proteolytic stability. core.ac.ukacs.org The sequence of amino acids within a dipeptide also dictates its conformational preferences. For example, the Lys-Ala sequence (H-Lys-Ala-OH) and the Ala-Lys sequence (H-Ala-Lys-OH) are distinct dipeptides with different structural properties and potential interactions. nih.govnih.gov Computational studies on dipeptide conformations often focus on simplified models, such as N-acetyl-(amino acid)-N′-methylamide, to understand the intrinsic preferences of individual residues. scispace.com

Engineering of Peptide and Peptidomimetic Scaffolds Utilizing Lysine and Alanine (B10760859) Motifs

Lysine and alanine motifs are frequently utilized in the engineering of peptides and peptidomimetics due to their distinct properties. Alanine, often considered a helix-forming residue, contributes to the propensity for α-helical structures in peptides. pnas.org Lysine, with its positively charged side chain at physiological pH, provides solubility and can engage in electrostatic interactions, which are crucial for peptide function and interaction with other molecules, including negatively charged membranes. mdpi.comnih.gov

Strategies for Modulating the Conformation and Stability of Peptidic Substrates

Data on the helix content of alanine-rich, lysine-containing peptides suggests that lysine can have a significant context-dependent stabilizing effect on helical structures. acs.org

Design Principles for Proteolytically Resistant Peptides Incorporating H-Lys-ala-betana-like Structural Features

Designing proteolytically resistant peptides is crucial for developing stable therapeutic or diagnostic agents. Incorporating structural features similar to those found in H-Lys-ala-betana can contribute to this goal. The peptide bond between Lys and Ala is a target for aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. scbt.comacs.org The conjugation of β-naphthylamide at the C-terminus can potentially influence the recognition and cleavage by exopeptidases.

Strategies for enhancing proteolytic resistance include modifying the peptide backbone, incorporating D-amino acids or other non-natural amino acids at cleavage sites, or cyclizing the peptide. core.ac.ukacs.org The specific sequence context around the scissile bond is a key determinant of protease specificity. nih.gov For aminopeptidases, the nature of the N-terminal amino acid is particularly important for binding and cleavage efficiency. nih.govacs.org

Crystallographic and Cryo-Electron Microscopy Studies of Aminopeptidase-H-Lys-ala-betana Complexes

Structural studies, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are invaluable for understanding the molecular basis of enzyme-substrate interactions. These techniques can provide high-resolution details of how aminopeptidases bind to and cleave substrates like H-Lys-ala-betana. While specific crystal or cryo-EM structures of aminopeptidases in complex with H-Lys-ala-betana were not directly found in the search results, studies on aminopeptidases with related substrates containing N-terminal lysine or alanine and C-terminal modifications like β-naphthylamide or p-nitroanilide provide relevant insights.

Aminopeptidases, often metalloproteases, typically possess an active site containing a metal ion (commonly zinc) that is involved in catalysis. acs.orgmdpi.com The active site also includes subsites (S1, S1', S2, etc.) that accommodate the amino acid residues of the substrate. acs.org The S1 subsite, which interacts with the N-terminal amino acid of the substrate, is a primary determinant of enzyme specificity. nih.govacs.org Studies on aminopeptidase (B13392206) A, for example, have shown the importance of specific residues in the S1 subsite for recognizing and cleaving substrates with acidic N-terminal residues, and how mutations in these residues can alter substrate specificity. plos.org

Aminopeptidases show varying degrees of specificity towards different N-terminal amino acids. Some exhibit high preference for basic residues like lysine or arginine, while others prefer hydrophobic or even acidic residues. nih.govacs.orgresearchgate.net The binding of substrates like aminoacyl β-naphthylamides to aminopeptidases involves interactions within these subsites. pnas.org

Crystallographic studies of aminopeptidases, such as aminopeptidase N, have revealed the structural features of the S1 subsite, describing it as a cylinder with hydrophobic walls and a polar base that accommodates the substrate's N-terminal amino acid side chain. acs.org The ε-amino group of lysine can form hydrogen bonds within the polar region of the S1 site, while the hydrocarbon part of the side chain interacts with the hydrophobic walls. acs.org

Cryo-EM has also been used to study the structure of aminopeptidases, providing insights into their oligomeric state and how this can influence substrate access to the active site. nih.govresearchgate.netresearchgate.net For instance, the tetrahedral assembly of aspartyl aminopeptidase (DNPEP) restricts peptide access to the active site, influencing its preference for short peptide substrates. nih.gov While atomic-level resolution is not always achieved, integrated approaches combining cryo-EM and NMR can provide detailed structural information for larger protein complexes. researchgate.net

Studies using Lys-Ala-β-naphthylamide as a substrate for enzymes like dipeptidyl peptidase II have been reported, indicating its utility in enzyme activity assays. oup.com Such studies, particularly when combined with structural data, can elucidate the specific interactions between the enzyme's active site and the Lys-Ala-β-naphthylamide substrate, providing valuable information on the binding mode and catalytic mechanism. The pH dependence of enzyme activity with substrates like L-alanyl-beta-naphthylamide can also provide insights into the ionization state of the substrate's amino group within the active site. nih.gov

High-Resolution Structural Elucidation of Enzyme Active Site Topography through Substrate Co-crystallization

Current literature searches did not yield specific reports detailing the high-resolution structural elucidation of enzyme active site topography through co-crystallization specifically with H-Lys-ala-betana (Lysyl-alanyl-beta-naphthylamide) as the bound substrate. While co-crystallization is a powerful technique for understanding enzyme-substrate interactions at an atomic level nih.govhamptonresearch.comresearchgate.net, the specific complex structure involving H-Lys-ala-betana was not found. Therefore, detailed information regarding the precise arrangement of amino acid residues in the enzyme's active site as revealed by co-crystallization with this particular substrate cannot be provided based on the available search results.

Molecular Basis for Specific Substrate Recognition and Catalytic Activation in Enzyme-H-Lys-ala-betana Systems

Based on the available information, detailed research findings specifically describing the molecular basis for the recognition and catalytic activation of H-Lys-ala-betana by enzymes at a high-resolution structural level are not comprehensively documented through co-crystallization studies in the searched literature. General principles of peptidase activity suggest that the enzyme's active site would orient the scissile peptide bond (between alanine and beta-naphthylamide) for hydrolysis and potentially involve catalytic residues to facilitate the reaction. However, the specific interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the lysine and alanine residues, as well as the beta-naphthylamide group of H-Lys-ala-betana and the enzyme's active site residues, derived from direct structural evidence like co-crystal structures, were not identified. Studies on the hydrolysis of other beta-naphthylamide derivatives by various peptidases indicate a general mechanism involving cleavage of the amide bond, but the precise molecular recognition and activation mechanisms specific to the Lys-Ala sequence and beta-naphthylamide linkage in the context of a particular enzyme's active site require specific structural data that was not found. researchgate.net

Applications and Future Perspectives of H Lys Ala Betana Research

Utility of H-Lys-ala-betana as a Tool in Biochemical Assays and Protease Diagnostics

H-Lys-ala-betana and related Lys-Ala-based peptide substrates are valuable tools in biochemical assays, particularly for studying enzyme kinetics and activity, and in the development of diagnostic methods. Lys-Ala-βNA, a related compound, is widely utilized in research focused on biochemical investigations, specifically serving as a substrate for studying enzyme kinetics, especially in protease activity assays chemimpex.com. This application helps researchers understand enzyme mechanisms and interactions chemimpex.com.

Implementation in Enzyme Inhibitor Screening and Mechanistic Characterization Platforms

Compounds structurally related to H-Lys-ala-betana, such as H-Lys-Ala-4MβNA·2HCl, are employed by researchers to investigate enzyme inhibition, thereby contributing to the development of enzyme inhibitors chemimpex.com. The use of such peptide derivatives as substrates is fundamental in enzyme inhibitor screening platforms, where the reduction or alteration of enzyme activity in the presence of potential inhibitors is measured. This allows for the identification of lead compounds and the characterization of their inhibitory mechanisms, such as competitive, noncompetitive, or uncompetitive inhibition nih.gov.

Development of Diagnostic Assays for Pathologically Relevant Aminopeptidase (B13392206) Activity

Lys-Ala-βNA can be utilized in the development of diagnostic tests for diseases associated with proteolytic enzymes chemimpex.com. Specifically, H-Lys-Ala-pNA, a derivative featuring a para-nitroanilide group instead of beta-naphthylamide, functions as a chromogenic substrate for dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V) hongtide.combachem.com. The cleavage of these substrates by specific aminopeptidases can be indicative of enzyme activity levels, which may be altered in various pathological conditions. Research has shown residual activity against H-Lys-Ala-pNA in cells treated with DP2 inhibitors, suggesting its use in studying DP2 activity researchgate.net. The release of the chromogenic or fluorogenic leaving group (like pNA or beta-naphthylamide) upon enzymatic cleavage allows for quantitative measurement of enzyme activity, forming the basis of diagnostic assays for pathologically relevant aminopeptidases chemimpex.comhongtide.combachem.com.

Potential for H-Lys-ala-betana-Derived Scaffolds in Advanced Molecular Probes

The core structure of H-Lys-ala-betana, a Lys-Ala dipeptide linked to beta-alanine (B559535) and a naphthyl moiety, presents potential for the development of advanced molecular probes. The inclusion of a naphthyl group in Lys-Ala-βNA is noted to enhance its binding affinity and specificity in various biological systems chemimpex.com. Similarly, the 4-methoxynaphthalene moiety in H-Lys-Ala-4MβNA·2HCl contributes to enhanced binding affinity and specificity chemimpex.com. These properties are crucial for the design of effective molecular probes.

Development of Next-Generation Fluorescent or Chromogenic Probes beyond Standard Enzyme Substrates

H-Lys-ala-betana itself, as Lysyl-alanyl-beta-naphthylamide, functions as a chromogenic or fluorogenic substrate where the beta-naphthylamide group is released upon enzymatic cleavage, allowing for detection. This represents a standard approach for enzyme substrates used as probes. Another related compound, Lys-Ala-MCA, which incorporates a 4-methylcoumaryl-7-amide fluorescent group, serves as a substrate for Dipeptidyl-Aminopeptidase II peptide.co.jp. The structural basis of H-Lys-ala-betana allows for the potential development of next-generation probes through modifications of the peptide sequence or the terminal leaving group. Incorporating different fluorescent or chromogenic moieties could lead to probes with altered spectral properties, sensitivity, or specificity for particular enzymes. The presence of beta-alanine could also influence probe characteristics such as stability against degradation by other peptidases, potentially improving their performance in complex biological environments nih.gov.

Bio-conjugation Strategies and Labeling Applications with H-Lys-ala-betana-like Structures

The lysine (B10760008) residue in H-Lys-ala-betana provides a primary amine group in its side chain, which is a versatile handle for bio-conjugation. This allows H-Lys-ala-betana or derivatives to be chemically linked to other molecules, such as antibodies, nanoparticles, or imaging agents. H-Lys-Ala-4MβNA·2HCl is already utilized in bioconjugation processes for attaching drugs or imaging agents to biomolecules, enhancing targeted delivery chemimpex.com. These bioconjugation strategies enable the use of H-Lys-ala-betana-like structures not only as enzyme probes but also for labeling specific cellular components or for targeted delivery applications in research and potentially therapeutic contexts.

Broader Contributions to Peptide and Peptidomimetic Science

H-Lys-ala-betana contributes to the broader fields of peptide and peptidomimetic science in several ways. Related compounds like H-Lys-Ala-4MβNA·2HCl serve as building blocks in the synthesis of peptides chemimpex.com. Furthermore, Lys-Ala-βNA is employed in the design of peptide-based drugs, providing insights into structure-activity relationships that can guide the development of more effective therapeutic agents chemimpex.com. The inclusion of beta-alanine in peptide structures, as seen in H-Lys-ala-betana, is of particular interest in peptidomimetic science. Peptides containing beta-alanine residues exhibit increased resistance to enzymatic degradation compared to those composed solely of alpha-amino acids nih.govmdpi.comfrontiersin.org. This enhanced stability is a crucial factor in developing peptide analogs and peptidomimetics with improved pharmacokinetic properties and biological half-life nih.govfrontiersin.org. Beta-alanine-containing peptides also offer unique structural properties that can be exploited in the design of molecules mimicking protein secondary structures nih.gov. Thus, research involving H-Lys-ala-betana contributes to the understanding of how incorporating non-canonical amino acids like beta-alanine can influence peptide stability, structure, and function, informing the rational design of novel peptides and peptidomimetics for various applications.

Advancing Fundamental Understanding of Enzyme-Substrate Selectivity and Catalysis

The study of H-Lys-ala-betana provides valuable insights into the intricate mechanisms governing enzyme-substrate selectivity and catalysis, particularly within the realm of peptidases. Peptidases exhibit highly specific recognition sites for their substrates, determined by the amino acid sequence and any modifications present. H-Lys-ala-betana, featuring an N-terminal Lysine, followed by Alanine (B10760859), and a C-terminal beta-naphthylamide group, serves as a specific probe to investigate the substrate preferences of enzymes capable of cleaving such a sequence or recognizing these structural elements.

Research indicates that dipeptidyl peptidases, such as dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V), are capable of cleaving substrates containing Lys-Ala sequences nih.gov. For instance, H-Lys-Ala-pNA, a related compound with a para-nitroanilide group instead of beta-naphthylamide, is known to be a hydrolytic substrate for DPPII. This suggests that the Lys-Ala peptide bond in H-Lys-ala-betana could be a target for similar enzymatic activity.

Furthermore, studies on aminopeptidases, enzymes that cleave residues from the N-terminus of peptides, have shown that they can cleave N-terminal Lys and Ala residues.. Beta-naphthylamides of various amino acids, including Lys and Leu, are also utilized as substrates to assess aminopeptidase activity and their hydrolytic efficiency towards different amino acid residues. By using H-Lys-ala-betana as a substrate, researchers can investigate the specificity of peptidases that recognize an N-terminal Lys-Ala sequence and evaluate how the beta-naphthylamide modification influences substrate binding and catalytic turnover.

The kinetic parameters (such as Km and kcat) associated with the enzymatic hydrolysis of H-Lys-ala-betana by specific peptidases can provide quantitative data on enzyme-substrate affinity and the rate of catalysis. While specific detailed kinetic data for H-Lys-ala-betana across a wide range of enzymes were not extensively detailed in the search results, the principle of using such peptide-betaNA substrates is well-established in enzymology to characterize enzyme activity and understand their substrate specificity profiles nih.gov. This fundamental understanding of how enzymes interact with specific peptide sequences and modifications is crucial for comprehending their biological roles and potential involvement in physiological and pathological processes.

Informing the Rational Design of Novel Biologically Active Peptides and Peptidomimetics

The insights gained from studying the enzymatic interactions of H-Lys-ala-betana are directly applicable to the rational design of novel biologically active peptides and peptidomimetics. Peptides and peptidomimetics are a class of molecules with significant therapeutic potential, but their application is often limited by their susceptibility to enzymatic degradation by peptidases in vivo.

Understanding which enzymes cleave H-Lys-ala-betana and the efficiency of this cleavage provides critical information for designing peptide-based drugs with improved stability. If a specific peptidase rapidly hydrolyzes H-Lys-ala-betana, this suggests that a therapeutic peptide containing a similar Lys-Ala sequence might also be prone to degradation by that enzyme. Armed with this knowledge, medicinal chemists can design modifications to the peptide sequence or introduce non-natural amino acids or linkages (peptidomimetics) to reduce or eliminate cleavage by the problematic peptidase, thereby increasing the therapeutic molecule's half-life and efficacy.

Conversely, in some cases, controlled enzymatic cleavage is desired, for example, in the design of prodrugs that are inactive until cleaved by a specific enzyme at a target site. Studying the catalytic hydrolysis of H-Lys-ala-betana can help identify enzymes that could potentially activate such prodrugs and inform the design of cleavage sites that are efficiently recognized by the activating enzyme.

The beta-naphthylamide moiety itself can influence the biological activity and pharmacokinetic properties of peptide derivatives. By studying how enzymes process peptides with this modification, researchers can better understand the impact of similar C-terminal modifications on enzymatic stability and cellular uptake, guiding the design of peptidomimetics with desired characteristics.

Furthermore, the study of enzyme-substrate interactions with compounds like H-Lys-ala-betana can inform the design of enzyme inhibitors. If an enzyme is identified as a key player in a disease process and H-Lys-ala-betana is one of its substrates, understanding the enzyme's active site and substrate binding preferences through studies with H-Lys-ala-betana can facilitate the rational design of small molecule or peptidomimetic inhibitors that block the enzyme's activity. Research on the design of beta-peptides, often based on alpha-peptide structures, highlights the potential of modifying peptide backbones to achieve desired biological activities and stability, a principle that can be informed by studying the enzymatic handling of modified peptides like H-Lys-ala-betana.. Similarly, investigations into enzyme substrate selectivity, such as those involving lysyl hydroxylases, provide blueprints for designing targeted inhibitors by understanding which substrate features are critical for recognition and catalysis.

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing H-Lys-Ala-Betana with high purity?

- Methodological Answer :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies, optimizing coupling reagents (e.g., HBTU/DIPEA) and resin choice to minimize side reactions. Monitor intermediates via LC-MS and MALDI-TOF .

- Characterization : Validate purity via reverse-phase HPLC (>95%) and confirm structural integrity using -NMR (amide proton signals at δ 7.8–8.2 ppm) and FTIR (amide I band ~1650 cm) .

- Example Data Table :

| Synthesis Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling Reagent | HBTU/DIPEA | 78 | 97 |

| Resin Type | Rink Amide MBHA | 82 | 95 |

Q. How can researchers design experiments to assess the stability of H-Lys-Ala-Betana under physiological conditions?

- Methodological Answer :

- Stability Assay : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Use LC-MS to track degradation products. Include controls with protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. chemical degradation .

- Data Interpretation : Apply first-order kinetics to calculate half-life (). Compare degradation profiles across pH levels (e.g., 5.0–8.0) to identify optimal storage conditions .

Advanced Research Questions

Q. How should contradictory data on the bioactivity of H-Lys-Ala-Betana be resolved?

- Methodological Answer :

- Hypothesis Testing : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables (e.g., cell line specificity, assay sensitivity). For example, discrepancies in IC values may arise from differences in MTT assay protocols (incubation time, cell density) .

- Meta-Analysis : Aggregate data from multiple studies into a standardized table, normalizing metrics (e.g., % inhibition at 10 µM). Apply statistical tests (ANOVA with post-hoc Tukey) to identify outliers .

- Example Contradictory Findings :

| Study | Cell Line | IC (µM) | Assay Type |

|---|---|---|---|

| A | HeLa | 12.3 ± 1.2 | MTT |

| B | HEK293 | 28.7 ± 3.1 | Resazurin |

Q. What advanced techniques are recommended for elucidating the molecular interaction between H-Lys-Ala-Betana and its target receptor?

- Methodological Answer :

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) at varying ligand densities. Use BIAevaluation software to fit sensorgrams .

- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations (AMBER force field) to identify key binding residues (e.g., Lys side-chain interactions with receptor pockets) .

- Validation : Cross-validate SPR data with isothermal titration calorimetry (ITC) to confirm enthalpy-driven binding .

Q. How can researchers optimize the experimental design for in vivo studies of H-Lys-Ala-Betana?

- Methodological Answer :

- Animal Models : Select transgenic mice (e.g., APP/PS1 for Alzheimer’s studies) and include age-matched wild-type controls. Use PICO framework (Population, Intervention, Comparison, Outcome) to define endpoints (e.g., cognitive function via Morris water maze) .

- Dose Optimization : Conduct pilot studies with escalating doses (1–10 mg/kg) to establish the therapeutic window. Monitor plasma concentrations via LC-MS/MS to correlate exposure with efficacy .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in H-Lys-Ala-Betana studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC, Hill slope, and maximal effect () .

- Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude technical replicates with >20% deviation from the mean .

Q. How can researchers address low reproducibility in enzymatic inhibition assays for H-Lys-Ala-Betana?

- Methodological Answer :

- Standardization : Adopt NIH preclinical guidelines for reporting (e.g., enzyme lot number, buffer composition, pre-incubation time) .

- Blinding : Implement double-blinding for assay readouts to minimize bias. Use automated plate readers to reduce human error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。